N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide
Overview
Description
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and ethoxybenzamide groups. One common method involves the reaction of 2-chlorobenzaldehyde with thiourea to form 2-chlorophenylthiazole. This intermediate is then reacted with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitution can be facilitated by bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or substituted thiazoles.
Scientific Research Applications
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the ethoxybenzamide moiety can influence its solubility and bioavailability. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. The presence of the chlorophenyl group enhances its potential as a pharmacophore, while the ethoxybenzamide moiety provides additional versatility in its applications.
Properties
IUPAC Name |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-2-23-16-10-6-4-8-13(16)17(22)21-18-20-15(11-24-18)12-7-3-5-9-14(12)19/h3-11H,2H2,1H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSQWEMJYAFJAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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